2-Bromoquinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 2-bromoquinoxaline derivatives involves various strategies, including the reaction of dimethylquinoxaline with copper(II) halides leading to copper(I) compounds and the monobromination of methyl groups in dimethylquinoxaline under specific conditions (Willett, Jeitler, & Twamley, 2001). Another approach involves the use of 4-nitrobenzene-1,2-diamine as a starting material, followed by cyclization, hydrogenation, and bromination steps to achieve high yields of 6-amino-5-bromoquinoxaline (Dong-liang, 2009).
Molecular Structure Analysis
The molecular structure of 2-bromoquinoxaline derivatives can be complex, influenced by factors such as intramolecular hydrogen bonding and charge transfer interactions. For example, homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone show shifts in their spectral properties due to these interactions, which affect the molecular structure and properties of these compounds (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
2-Bromoquinoxaline undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. For instance, the facile synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion and cyclization demonstrates the versatility of 2-bromoquinoxaline derivatives in organic synthesis (Jiang, Hu, & Gui, 2014). Moreover, the synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions indicates a high efficiency in synthesizing 2-aminoquinoxaline derivatives (Cho, Kim, & Cheon, 2014).
Physical Properties Analysis
The physical properties of 2-bromoquinoxaline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, specific details on the physical properties of 2-bromoquinoxaline derivatives are less commonly reported in the literature and are generally determined by the specific substituents present on the quinoxaline core.
Chemical Properties Analysis
The chemical properties of 2-bromoquinoxaline, including its reactivity with nucleophiles, electrophiles, and its role in catalytic cycles, are influenced by the presence of the bromo substituent. This halogen functionality enables further derivatization and cross-coupling reactions, making 2-bromoquinoxaline a valuable intermediate in organic synthesis. For example, the reaction of 2-bromoquinoxaline with palladium catalysts in the presence of isocyanides allows for the synthesis of complex quinoline derivatives (Jiang, Hu, & Gui, 2014).
Scientific Research Applications
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in various scientific fields, including medicinal chemistry . Here are some applications of quinoxaline derivatives:
- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown potential in treating cancer. They can inhibit the growth of cancer cells and have anti-proliferative effects .
- Anti-Microbial Activity : These compounds have been found to have anti-microbial properties, making them useful in combating various types of infections .
- Anti-Convulsant Activity : Quinoxaline derivatives can also be used in the treatment of convulsions, showing their potential in the field of neurology .
- Anti-Tuberculosis Activity : They have been found to be effective against Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
- Anti-Malarial Activity : Quinoxaline derivatives have shown potential in the treatment of malaria .
- Anti-Leishmanial Activity : These compounds have been found to be effective against Leishmania, a parasite that causes leishmaniasis .
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Synthesis of New Brominated Quinoxalines : 2-Bromoquinoxaline can be used in the synthesis of new brominated quinoxaline derivatives . This involves different bromination strategies and the development of alternative and effective synthesis methods .
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Molecular Modeling and Simulation : 2-Bromoquinoxaline can be used in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
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Synthesis of Erdafitinib : 2-Bromoquinoxaline can be used in the synthesis of Erdafitinib, a drug used for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma . The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .
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Anti-COVID Activity : Some quinoxaline derivatives have shown potential anti-COVID activity . While it’s not specified whether 2-Bromoquinoxaline has this property, it’s possible that it could be used in research related to COVID-19 .
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Anti-Dengue Activity : Quinoxaline derivatives have also been found to have anti-dengue activity . Again, while it’s not specified whether 2-Bromoquinoxaline has this property, it could potentially be used in research related to dengue .
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Anti-Parkinson’s Activity : Some quinoxaline derivatives have shown potential in the treatment of Parkinson’s disease . It’s possible that 2-Bromoquinoxaline could be used in research related to Parkinson’s disease .
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Anti-Amoebiasis Activity : Quinoxaline derivatives have been found to have anti-amoebiasis activity . It’s possible that 2-Bromoquinoxaline could be used in research related to amoebiasis .
Safety And Hazards
2-Bromoquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye damage2. It is advised to wear protective gloves, eye protection, and face protection when handling this chemical2.
Future Directions
The future directions of 2-Bromoquinoxaline are not explicitly mentioned in the search results.
Relevant Papers
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities7. The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials7.
properties
IUPAC Name |
2-bromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKLMYQMVPHUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342465 | |
Record name | 2-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoxaline | |
CAS RN |
36856-91-4 | |
Record name | 2-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.